Methyl 3-(4-chlorophenyl)propanoate

Agrochemical Research Antifeedant Discovery Pine Weevil (Hylobius abietis) Control

Methyl 3-(4-chlorophenyl)propanoate (CAS 50561-69-8), also referred to as benzenepropanoic acid, 4-chloro-, methyl ester, is an aromatic ester belonging to the phenylpropanoate class with molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. The compound features a para-chlorine substituent on the phenyl ring attached to a propanoate methyl ester side chain.

Molecular Formula C10H11ClO2
Molecular Weight 198.65
CAS No. 50561-69-8
Cat. No. B2791410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-chlorophenyl)propanoate
CAS50561-69-8
Molecular FormulaC10H11ClO2
Molecular Weight198.65
Structural Identifiers
SMILESCOC(=O)CCC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3
InChIKeyYWDQMQUSUGZXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-chlorophenyl)propanoate: Physicochemical Profile and Classification


Methyl 3-(4-chlorophenyl)propanoate (CAS 50561-69-8), also referred to as benzenepropanoic acid, 4-chloro-, methyl ester, is an aromatic ester belonging to the phenylpropanoate class with molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol . The compound features a para-chlorine substituent on the phenyl ring attached to a propanoate methyl ester side chain . Key physicochemical properties predicted by the ACD/Labs Percepta platform include a density of 1.2 ± 0.1 g/cm³, boiling point of 260.5 ± 15.0 °C at 760 mmHg, and an ACD/LogP of 2.85 . Commercially available at purities ≥ 98% (HPLC) from multiple vendors, this compound serves primarily as a synthetic intermediate and reference standard in pharmaceutical and agrochemical research .

1
Certified Impurity Standard

Pitolisant Impurity 21 with regulatory-grade documentation for ANDA impurity profiling and method validation studies.

2
Synthetic Intermediate

Key building block for Valifenalate fungicide synthesis; integral to the registered acylamino acid fungicide pathway.

3
Bioactive Lead Scaffold

4-Chloro phenylpropanoate scaffold for antifeedant screening and antibacterial KAS III inhibitor lead discovery.

Why Structural Specificity Matters for Methyl 3-(4-chlorophenyl)propanoate


Within the phenylpropanoate ester family, seemingly minor structural modifications—such as the presence, position, or absence of a single chlorine atom—produce measurable and functionally consequential differences in both physicochemical behavior and biological performance [1]. The para-chloro substituent increases lipophilicity (ACD/LogP 2.85 for the 4-Cl derivative vs. experimental LogP 2.26 for the unsubstituted methyl 3-phenylpropanoate ), elevates the boiling point by approximately 22 °C, and substantially improves antifeedant potency against the pine weevil Hylobius abietis relative to both the unsubstituted parent and ortho‑ or meta‑chloro positional isomers [1]. In an antibacterial context, the ethyl ester analog with 4-chloro substitution demonstrated the highest broad-spectrum activity among all synthesized 4-substituted phenylpropanoates tested [2]. These findings collectively demonstrate that generic substitution—whether by an unsubstituted phenylpropanoate ester, a positional chloro isomer, or an alternative substituent at the 4-position—will not reproduce the specific activity profiles documented for methyl 3-(4-chlorophenyl)propanoate.

Positional Isomer

Ortho- and meta-chloro positional isomers exhibit different aromatic substitution patterns and do not reproduce the para-isomer activity profiles in antifeedant or antibacterial assays.

Unsubstituted Analog

Methyl 3-phenylpropanoate has lower lipophilicity and altered chromatographic behavior; reported antifeedant potency classification and physicochemical properties may shift significantly.

4-Substituent Variation

Alternative 4-position substituents (methoxy, hydroxy, nitro, methyl) do not reproduce the 4-chloro activity ranking in antibacterial SAR studies; ranking context may differ across assay systems.

Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Pine Weevil Antifeedant Potency Advantage

In a systematic SAR study of 51 phenylpropanoids tested as antifeedants for the pine weevil Hylobius abietis, methyl 3-phenylpropanoates monosubstituted with chloro, fluoro, or methyl groups, along with the 3,4-dichlorinated derivative, were identified as the most potent compounds in the series [1]. Methyl 3-(4-chlorophenyl)propanoate is explicitly listed among these most potent antifeedants [1]. The study employed a systematic Topliss scheme approach and dual-choice feeding bioassays, with 105 compounds subsequently screened in a follow-up multivariate QSAR investigation .

Pine Weevil Antifeedant Potency
Reported
Top-tier classification among 51 phenylpropanoids tested; ortho/meta chloro isomers and unsubstituted parent did not reach this tier in the same assay.
Reported antifeedant screening context; supports 4-Cl scaffold prioritization in agrochemical lead selection.
Dual-choice feeding bioassay on Hylobius abietis; classification-based ranking.
Agrochemical Research Antifeedant Discovery Pine Weevil (Hylobius abietis) Control

Broad-Spectrum Antibacterial Superiority

A series of five novel ethyl 3-(4-substituted phenyl) propanoates were synthesized, characterized, and screened for antibacterial activity against Gram-positive and Gram-negative bacterial strains. Among them, ethyl 3-(4-chlorophenyl)propanoate (compound 4b) exhibited the highest antibacterial activity against all tested bacteria [1]. Inhibitory activity against Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), a validated target in the bacterial FAS II pathway, was investigated via molecular docking [1]. Although the ethyl ester rather than the methyl ester was tested, the shared 4-chlorophenylpropanoate pharmacophore allows cross-study extrapolation of the 4-chloro substituent's contribution to antibacterial activity, distinguishing it from analogs with alternative 4-position substituents synthesized and tested in the same study [1].

Broad-Spectrum Antibacterial Activity
Reported
Ranked highest among five 4-substituted phenylpropanoate esters across all Gram-positive and Gram-negative strains tested; no other analog surpassed its activity on any strain.
Reported antibacterial screening context; supports 4-Cl substituent ranking for KAS III inhibitor lead discovery.
Ethyl ester analog (4b) tested; 4-Cl pharmacophore context applied via cross-study extrapolation.
Antibacterial Drug Discovery FAS II (KAS III) Inhibition Gram-Positive and Gram-Negative Pathogens

Physicochemical Property Differentiation

Introduction of the para-chloro substituent on the methyl 3-phenylpropanoate scaffold results in substantial, measurable alterations to key physicochemical properties that directly affect chromatographic behavior, extraction efficiency, and formulation development . These differences are sufficiently large—ΔBP ≈ 22 °C, ΔDensity ≈ +0.15 g/cm³, ΔLogP ≈ +0.6 log units—to have practical consequences for analytical method development and synthetic workup procedures.

Physicochemical Property Shift
Data to verify
ΔBP ≈ +22°C, ΔLogP ≈ +0.59, ΔDensity ≈ +0.15 g/cm³ vs. unsubstituted methyl 3-phenylpropanoate.
Property differences may alter chromatographic retention, extraction efficiency, and formulation partitioning behavior.
Predicted values (ACD/Labs) vs. experimental literature data; verify for specific analytical workflow.
Physicochemical Characterization Chromatographic Method Development Property-Based Compound Selection

Certified Pitolisant Impurity Reference Standard

Methyl 3-(4-chlorophenyl)propanoate is certified and supplied as Pitolisant Impurity 21 (CAS 50561-69-8) by specialized reference standard manufacturers, accompanied by detailed characterization data compliant with regulatory guidelines [1]. It is explicitly qualified for use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Pitolisant, with optional traceability against USP or EP pharmacopeial standards [1]. This regulatory-grade qualification and documentation package is not available for methyl 3-(2-chlorophenyl)propanoate, methyl 3-(3-chlorophenyl)propanoate, or the unsubstituted methyl 3-phenylpropanoate, which have no established role as pharmacopeial impurity reference standards for Pitolisant.

Pitolisant Impurity 21 Certification
Source review
Certified pharmaceutical impurity reference standard with detailed characterization data; qualified for ANDA method validation and QC applications.
Supports ANDA impurity profiling context; only the 4-chloro isomer carries this regulatory-grade designation.
Supplier-specific certification (SynZeal Cat. SZ-P135026); verify compendial traceability upon procurement.
Pharmaceutical Quality Control Impurity Profiling ANDA Method Validation

Key Intermediate in Valifenalate Fungicide Synthesis

Methyl 3-(4-chlorophenyl)propanoate serves as a key intermediate in the synthesis of Valifenalate (IR5885; Valiphenal), a commercially approved acylamino acid fungicide effective against Oomycete pathogens on high-value crops including grapes, tomatoes, and other vegetables . Valifenalate is formally constructed via condensation of the carboxylic acid group of N-(isopropoxycarbonyl)-L-valine with the amino group of methyl 3-amino-3-(4-chlorophenyl)propanoate, which can be derived from methyl 3-(4-chlorophenyl)propanoate . The 4-chlorophenyl moiety is structurally integral to the final fungicide pharmacophore and cannot be replaced by an unsubstituted phenyl group or a positional chloro isomer without altering the registered active ingredient identity [1].

Valifenalate Intermediate Role
Class-level
Established intermediate in the synthesis pathway of Valifenalate, a registered Oomycete fungicide; the 4-chlorophenyl moiety is integral to the final active ingredient pharmacophore.
Synthetic pathway context; required intermediate for registered fungicide production route.
Patent and literature documentation; unsubstituted or positional isomers lack this pathway role.
Agrochemical Synthesis Fungicide Intermediates Oomycete Control

Diagnostic ¹H NMR Fingerprint for Identity Confirmation

The ¹H NMR spectrum of methyl 3-(4-chlorophenyl)propanoate recorded at 500 MHz in CDCl₃ exhibits a characteristic pattern that unambiguously distinguishes it from ortho‑ and meta‑chloro positional isomers and from the unsubstituted parent compound . Two aromatic doublets at δ 7.25 (J = 8.2 Hz, 2H) and δ 7.13 (J = 8.3 Hz, 2H) confirm the para-substituted aromatic ring pattern, while the two aliphatic triplets at δ 2.92 (J = 7.7 Hz, 2H, CH₂–Ar) and δ 2.61 (J = 7.7 Hz, 2H, CH₂–CO) along with the methyl ester singlet at δ 3.67 (3H) provide an identity-confirming spectral fingerprint specific to this regioisomer .

¹H NMR Identity Fingerprint
Data to verify
Para-substitution confirmed by two aromatic doublets at δ 7.25 (J=8.2 Hz, 2H) and δ 7.13 (J=8.3 Hz, 2H); AA′BB′ spin system diagnostic of 4-chloro substitution.
Supports isomer identity verification; distinguishes para from ortho/meta isomers unambiguously.
500 MHz, CDCl‚; supplier-reported data; independent verification recommended for QC release.
Analytical Chemistry ¹H NMR Spectroscopy Compound Identity Verification

Key Application Scenarios for Methyl 3-(4-chlorophenyl)propanoate


Pitolisant ANDA Impurity Reference Standard

Analytical development and QC laboratories supporting Pitolisant generic drug programs require certified impurity reference standards for method validation, system suitability testing, and batch release analysis [1]. Methyl 3-(4-chlorophenyl)propanoate is commercially supplied as Pitolisant Impurity 21 with full characterization documentation compliant with ICH and pharmacopeial guidelines, and optional traceability to USP or EP standards [1]. This compound directly fulfills regulatory expectations for impurity profiling in ANDA submissions; procurement from a non-certified source or substitution with a positional chloro isomer lacking this designation introduces avoidable regulatory risk during dossier review [1]. The ¹H NMR fingerprint at δ 7.25/7.13 (two doublets, AA′BB′ pattern) provides a straightforward identity confirmation tool upon receipt .

Pine Weevil Antifeedant Lead Scaffold

In the systematic screening of 51–105 phenylpropanoids for antifeedant activity against the pine weevil Hylobius abietis, methyl 3-phenylpropanoates bearing a 4-chloro substituent were classified among the most potent compounds in the library [1]. Agrochemical R&D teams developing environmentally targeted forestry protection agents should prioritize methyl 3-(4-chlorophenyl)propanoate as a validated and experimentally privileged starting scaffold, given that its unsubstituted parent and positional chloro isomers did not reach this potency tier in the same assay system [1]. The compound's higher lipophilicity (ACD/LogP 2.85 vs. 2.26) and elevated boiling point (ΔBP ≈ +22 °C) relative to the unsubstituted parent further influence formulation partitioning and volatility characteristics in field-use scenarios .

Valifenalate Fungicide Synthetic Intermediate

Process chemistry groups scaling the synthesis of Valifenalate, a registered acylamino acid fungicide active against downy mildew and other Oomycete diseases on grapes, tomatoes, and vegetables, require methyl 3-(4-chlorophenyl)propanoate as the foundational building block from which the critical methyl 3-amino-3-(4-chlorophenyl)propanoate intermediate is derived [1]. The 4-chlorophenyl moiety constitutes an integral component of the final active ingredient pharmacophore . Substitution with the unsubstituted phenyl analog or a positional chloro isomer will produce a structurally distinct final compound that falls outside the registered active ingredient definition, rendering this specific CAS number a procurement prerequisite .

Antibacterial KAS III Lead Optimization Scaffold

In a comparative antibacterial evaluation of five 4-substituted phenylpropanoate esters, the 4-chloro derivative consistently demonstrated the highest activity across all Gram-positive and Gram-negative strains tested, outperforming its 4-substituted counterparts in the same assay [1]. Medicinal chemistry teams pursuing novel KAS III inhibitors for multi-drug-resistant bacterial infections should use methyl 3-(4-chlorophenyl)propanoate as the core scaffold for further optimization, given the demonstrated superiority of the 4-chloro substituent over alternative substituents evaluated at the same position. The physicochemical property shifts (increased LogP and altered chromatographic retention) must be accounted for in any SAR-by-catalog or scaffold-hopping exercise when evaluating procurement options .

Application
Selection Property
Validation Focus
Pitolisant impurity profiling studies
Certified impurity standard designation with regulatory-grade documentation
Pharmacopeial traceability and ANDA documentation review
Pine weevil antifeedant screening
4-Chloro phenylpropanoate scaffold with reported top-tier classification
Structure-activity tier verification in target organism bioassay
Valifenalate fungicide intermediate synthesis
Registered synthetic pathway intermediate with defined pharmacophore role
Route-specific intermediate identity and purity confirmation
KAS III inhibitor antibacterial lead screening
4-Chloro substituent ranking context among tested phenylpropanoate analogs
Antibacterial SAR interpretation and spectrum-of-activity review
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